Sofosbuvir impurity F Sofosbuvir impurity F
Brand Name: Vulcanchem
CAS No.:
VCID: VC13631727
InChI: InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1
SMILES: CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Molecular Formula: C34H45FN4O13P2
Molecular Weight: 798.7 g/mol

Sofosbuvir impurity F

CAS No.:

Cat. No.: VC13631727

Molecular Formula: C34H45FN4O13P2

Molecular Weight: 798.7 g/mol

* For research use only. Not for human or veterinary use.

Sofosbuvir impurity F -

Specification

Molecular Formula C34H45FN4O13P2
Molecular Weight 798.7 g/mol
IUPAC Name propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Standard InChI InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53-,54+/m0/s1
Standard InChI Key WVORGVRHMQFKTN-MAQFKCRKSA-N
Isomeric SMILES C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
SMILES CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4
Canonical SMILES CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4

Introduction

PropertyValue
Solubility125.21 mM in DMSO
Storage Stability-20°C (1 month stability)
Thermal Decomposition>150°C (predicted)

The compound's limited aqueous solubility necessitates specialized formulation approaches for analytical applications .

Synthetic Origins and Process-Related Formation

Diastereomer Generation During Synthesis

Impurity F arises during the final phosphorylation steps of Sofosbuvir synthesis through:

  • Incomplete stereochemical control at phosphorus centers

  • Epimerization under basic reaction conditions

  • Residual catalyst-induced configuration inversion

Process analytical technology (PAT) monitoring reveals impurity levels typically <0.15% in optimized synthesis batches .

Comparative Stability Profile

While Sofosbuvir demonstrates degradation under acidic, basic, and oxidative conditions , impurity F shows distinct stability characteristics:

Stress ConditionImpurity F Behavior
Acidic (0.1N HCl)<5% degradation over 24h
Basic (0.1N NaOH)Epimerization observed
Oxidative (3% H₂O₂)Stable
PhotolyticNo significant change

This stability profile necessitates specialized storage conditions at -20°C with desiccant protection .

Advanced Analytical Characterization Techniques

Chromatographic Separation Strategies

Ultra-performance liquid chromatography (UPLC) methods employing X-Bridge C18 columns (100 × 4.6 mm, 2.5 µm) achieve baseline separation (Rₛ > 2.0) between Sofosbuvir and impurity F . Optimized parameters include:

ParameterValue
Mobile Phase0.1% TFA:ACN (55:45)
Flow Rate0.4 mL/min
Column Temperature30°C
DetectionPDA @ 260 nm

Spectroscopic Elucidation

Comprehensive structural confirmation employs multimodal spectroscopic analysis:

3.2.1 Nuclear Magnetic Resonance (NMR)

  • ¹⁹F NMR: δ -118.2 ppm (CF₃ group coupling)

  • ³¹P NMR: Dual phosphorus signals at δ 3.8 and -1.2 ppm

  • ¹H-¹³C HSQC: Correlates furan ring protons (δ 5.8-6.2 ppm) with carbons at 90-110 ppm

3.2.2 High-Resolution Mass Spectrometry (HRMS)
Protonated molecular ion observed at m/z 799.6942 [M+H]⁺ (calc. 799.6938) confirms molecular formula C₃₄H₄₅FN₄O₁₃P₂ with -0.5 ppm mass error .

Regulatory Considerations and Quality Control

ICH Guideline Compliance

Impurity F control aligns with ICH Q3A/B requirements for:

  • Identification threshold: ≥0.10%

  • Qualification threshold: ≥0.15%

  • Reporting threshold: ≥0.05%

Analytical Method Validation

Validated UPLC method demonstrates:

ParameterResult
LinearityR² = 0.9998 (0.05-0.2%)
Precision%RSD = 0.38 (n=6)
LOD/LOQ0.003%/0.01%
Recovery98.2-101.4%
ParameterFinding
NOAEL50 mg/kg/day
Target OrgansLiver, Kidney
GenotoxicityAmes test negative

Contemporary Research Directions

Continuous Manufacturing Controls

Emerging PAT approaches integrate:

  • Real-time Raman spectroscopy for in-line monitoring

  • Microfluidic crystallization control

Green Chemistry Initiatives

Novel synthetic routes employing:

  • Enzymatic phosphorylation (90% stereoselectivity)

  • Microwave-assisted coupling reactions

  • Biocatalytic diastereomer resolution

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